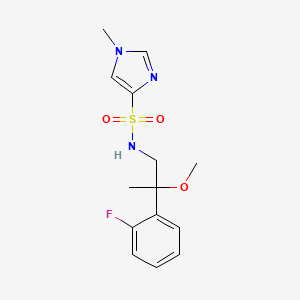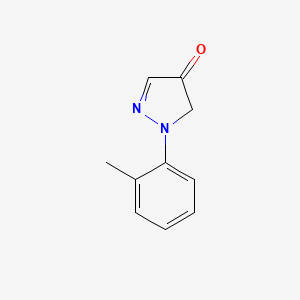![molecular formula C14H16ClN3O B2672639 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1803582-14-0](/img/structure/B2672639.png)
2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a phenyl group, a methyl group, and an acetamide group that is further substituted with a chlorine atom .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . Another possible route could be the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole , which could then be further reacted to introduce the phenyl and acetamide groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be unsymmetrical due to the presence of various substituents on the pyrazole ring . The corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) of the pyrazole ring are expected to have C2v symmetry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups such as the amide and the chloro group . For instance, the chlorine atom could potentially be replaced by other nucleophiles in a nucleophilic substitution reaction .Applications De Recherche Scientifique
Herbicidal Applications
2-Chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been explored in the context of herbicides. The chloroacetamides, including similar compounds, are used as selective pre-emergent or early post-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Coordination Chemistry and Antioxidant Activity
The compound and its derivatives have been studied for their role in coordination chemistry. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity and have implications in the study of hydrogen bonding and self-assembly processes (Chkirate et al., 2019).
Anti-Inflammatory Applications
Derivatives of 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide have been synthesized and assessed for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating potential applications in pharmaceutical research (Sunder & Maleraju, 2013).
Orientations Futures
The compound and its derivatives could potentially be explored for various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also be conducted to investigate its biological activity and mechanism of action .
Propriétés
IUPAC Name |
2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-13(9-16-14(19)8-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVFSYVBKQCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)



![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)
![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2672569.png)





![N-(3-ethoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672579.png)